3-(3,4-Difluorophenyl)glutaric acid
Description
3-(3,4-Difluorophenyl)glutaric acid is a fluorinated glutaric acid derivative featuring a dicarboxylic acid backbone substituted with a 3,4-difluorophenyl group. Glutaric acid derivatives are often used in asymmetric synthesis, enzyme-catalyzed reactions (e.g., ), and drug development due to their versatility in forming esters, amides, and other functionalized products . The 3,4-difluoro substitution on the phenyl ring introduces steric and electronic effects that may enhance metabolic stability or receptor binding in drug candidates compared to non-fluorinated analogs.
Properties
Molecular Formula |
C11H10F2O4 |
|---|---|
Molecular Weight |
244.19 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H10F2O4/c12-8-2-1-6(3-9(8)13)7(4-10(14)15)5-11(16)17/h1-3,7H,4-5H2,(H,14,15)(H,16,17) |
InChI Key |
AFPBWMWFJUOSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)CC(=O)O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-(3,4-Difluorophenyl)glutaric acid with key analogs:
Key Observations:
Substituent Position: The 3,4-difluoro substitution (target compound) creates distinct electronic effects compared to 3,5-difluoro (e.g., 2,4-diacetyl-3-(3,5-difluorophenyl)glutaric acid diethyl ester ). The 3,4-difluoro group may enhance intramolecular hydrogen bonding or π-π stacking in drug-receptor interactions. Chlorine vs.
Functional Groups: Glutaric acid vs. Cinnamic acid: The dicarboxylic acid structure of glutaric acid derivatives (e.g., target compound) increases hydrophilicity compared to α,β-unsaturated monocarboxylic acids like trans-3,4-difluorocinnamic acid . This impacts their roles in drug formulation (e.g., solubility vs. membrane permeability).
Fluorinated esters (e.g., ) are synthesized via fluorination of pre-formed aromatic precursors, whereas trans-3,4-difluorocinnamic acid may involve Heck coupling or catalytic fluorination .
Physicochemical and Application Differences
- Purity and Stability: trans-3,4-Difluorocinnamic acid is noted for high purity (>98%) and thermal stability (Tm = 194–196°C) , whereas glutaric acid esters (e.g., diethyl 2,4-diacetyl derivatives) prioritize scalable synthesis with ~90% conversion rates .
- Pharmaceutical Relevance :
- 3-(4-Chlorophenyl)glutaric acid is a documented intermediate in drug synthesis , while fluorinated glutaric acids may offer improved metabolic resistance due to C-F bonds.
- Esters like 3,4-difluorobenzyl isobutyl glutarate () highlight applications in prodrug design, leveraging esterase-mediated hydrolysis .
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